Product packaging for H-D-Glu(OtBu)-OH(Cat. No.:CAS No. 45125-00-6)

H-D-Glu(OtBu)-OH

Cat. No.: B555604
CAS No.: 45125-00-6
M. Wt: 203,24*18,01 g/mole
InChI Key: OIOAKXPMBIZAHL-ZCFIWIBFSA-N
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Description

Historical Context and Evolution of Protecting Group Strategies in Peptide Synthesis

The chemical synthesis of peptides is a complex undertaking due to the multifunctional nature of amino acids. lifetein.com Each amino acid possesses at least two reactive groups—an α-amino group and an α-carboxyl group—in addition to any reactive moieties in its side chain. springernature.com To achieve the controlled, stepwise formation of a specific peptide sequence, it is essential to temporarily block these reactive sites to prevent unwanted side reactions, such as polymerization or incorrect bond formation. springernature.comwikipedia.orgresearchgate.net This is accomplished through the use of protecting groups (PGs). researchgate.net

The evolution of peptide synthesis is intrinsically linked to the development of sophisticated protecting group strategies. Early efforts in solution-phase synthesis were pioneered by chemists like Bergmann and Zervas, who introduced the benzyloxycarbonyl (Cbz or Z) group, the first reversible Nα-protecting group for peptide synthesis. nih.gov However, it was the groundbreaking invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the 1960s that revolutionized the field. peptide.com By anchoring the growing peptide chain to an insoluble resin support, SPPS simplified the purification process, allowing for the use of excess reagents to drive reactions to completion and enabling automation. lifetein.compeptide.com

The success of SPPS hinges on the concept of "orthogonality," where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.depeptide.com This allows for the selective deprotection of the α-amino group for chain elongation while keeping the side-chain protecting groups and the resin linkage intact until the final cleavage step. peptide.com The two dominant strategies that emerged in SPPS are the Boc/Bzl and the Fmoc/tBu strategies. biosynth.com

StrategyNα-Protecting GroupDeprotection ConditionSide-Chain ProtectionFinal Cleavage Condition
Boc/Bzl Boc (tert-Butoxycarbonyl)Moderate Acid (TFA)Bzl (Benzyl) basedStrong Acid (HF)
Fmoc/tBu Fmoc (9-Fluorenylmethyloxycarbonyl)Mild Base (Piperidine)tBu (tert-Butyl) basedModerate Acid (TFA)

Acid-labile protecting groups are fundamental to peptide synthesis, particularly in the widely adopted Boc and Fmoc strategies. nih.gov These groups are designed to be stable throughout the various steps of peptide chain assembly but can be efficiently removed using acidic reagents. nih.gov In the Boc/Bzl strategy, the temporary Nα-Boc group is cleaved by a moderate acid like trifluoroacetic acid (TFA), while the more robust, "permanent" benzyl-based side-chain protecting groups require a much stronger acid, such as the highly corrosive hydrogen fluoride (B91410) (HF), for removal during the final cleavage step. nih.goviris-biotech.de

The development of increasingly sensitive acid-labile groups has allowed for the synthesis of delicate and complex peptides, such as lipidated peptides, which may be unstable under harsh deprotection conditions. nih.gov The ability to fine-tune the acid lability of protecting groups enables selective deprotection. For instance, highly acid-labile groups like the methoxytrityl (Mmt) group can be removed with just 1% TFA, leaving other acid-sensitive groups like tert-butyl (tBu) intact. peptide.comnih.gov This selectivity is crucial for on-resin modifications like cyclization or branching. peptide.com

Glutamic acid possesses a carboxylic acid in its side chain, which is highly reactive and must be protected during peptide synthesis to prevent side reactions. researchgate.netiris-biotech.de The tert-butyl (tBu) group, in the form of a tert-butyl ester (OtBu), is the preferred protecting group for the side chains of glutamic acid and aspartic acid in the Fmoc/tBu strategy. iris-biotech.depeptide.com

The OtBu group offers several key advantages:

Stability: It is completely stable to the basic conditions (e.g., piperidine) used for the repeated removal of the Nα-Fmoc group during chain elongation. chempep.com

Effective Protection: It effectively masks the nucleophilicity of the side-chain carboxyl group, preventing it from participating in undesired coupling reactions.

Clean Cleavage: It is readily removed during the final step of the synthesis using a strong acid like TFA, typically in a "cocktail" with scavenger reagents to capture the reactive tert-butyl cations that are released. iris-biotech.de This cleavage is generally clean and efficient.

The use of the OtBu group is a hallmark of the Fmoc/tBu strategy, providing an orthogonal protection scheme where the side-chain protection is acid-labile and the Nα-protection is base-labile. biosynth.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group was first introduced by Carpino and Han in 1970. nih.gov Its adoption for solid-phase applications in the late 1970s, combined with tert-butyl-based side-chain protection, gave rise to the Fmoc/tBu strategy. nih.govpeptide.com This approach quickly gained prominence and is now the most widely used method for peptide synthesis in both academic research and industrial production. nih.govrsc.org

The Fmoc/tBu strategy offered significant advantages over the older Boc/Bzl method:

Milder Conditions: The Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in DMF, avoiding the repeated use of acid for Nα-deprotection that could prematurely cleave side-chain protecting groups or the peptide from the resin in the Boc strategy. iris-biotech.denih.gov

True Orthogonality: The base-lability of Fmoc and the acid-lability of tBu groups represent a truly orthogonal system, unlike the Boc/Bzl strategy which relies on differential acid lability ("relative acidolysis"). biosynth.comiris-biotech.de

HF Avoidance: The final cleavage and deprotection step uses TFA, a strong but much less hazardous and corrosive acid than the highly toxic hydrogen fluoride (HF) required in the Boc method. iris-biotech.denih.gov

Compatibility: The mild conditions are compatible with a wider range of sensitive or modified amino acids, such as those with glycosylation or phosphorylation, which would not be stable to HF cleavage. nih.gov

These advantages have made the Fmoc/tBu strategy the method of choice for synthesizing a vast array of peptides, from simple sequences to complex therapeutic proteins. nih.govrsc.org

Stereochemical Considerations and the D-Amino Acid Configuration of H-D-Glu(OtBu)-OH

With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. nih.gov Natural protein synthesis in ribosomes exclusively incorporates L-amino acids. nih.govwikipedia.org However, D-amino acids are found in nature, particularly in the cell walls of bacteria and in certain peptides produced by various organisms. lifetein.comwikipedia.org The deliberate incorporation of D-amino acids, such as the D-glutamic acid core of this compound, into synthetic peptides is a powerful tool in medicinal chemistry and materials science. nih.govnih.gov

The use of D-amino acids in peptide design is primarily motivated by the desire to overcome the inherent limitations of natural L-peptides as therapeutic agents. wikipedia.orglifetein.com

Key benefits of incorporating D-amino acids include:

Enhanced Enzymatic Stability: One of the main drawbacks of L-peptides as drugs is their rapid degradation by proteases in the body. nih.gov Since these enzymes are stereospecific for L-amino acids, peptides containing D-amino acids are highly resistant to proteolytic degradation, significantly increasing their in-vivo half-life and bioavailability. wikipedia.orglifetein.comlifetein.com

Unique Biological Activities: Replacing an L-amino acid with its D-enantiomer can lead to novel biological activities. lifetein.com This may involve altered binding affinity to receptors or the ability to interact with different biological targets compared to the all-L-peptide counterpart. lifetein.com

Structural Constraints: D-amino acids can be used to induce specific secondary structures, such as β-turns, or to disrupt undesirable conformations. nih.govlifetein.com This structural control is crucial for designing peptidomimetics that mimic the bioactive conformation of a natural peptide. nih.gov

PropertyL-PeptidesD-Peptides / Heterochiral Peptides
Proteolytic Degradation High susceptibilityHigh resistance lifetein.comlifetein.com
Bioavailability Often lowOften improved lifetein.com
Biological Recognition Recognized by natural enzymes and receptorsOften not recognized by proteases; can have unique receptor interactions lifetein.comnih.gov
Immunogenicity Can be immunogenicMay have a lower immunogenic response wikipedia.org

This change can:

Destabilize Tertiary Structures: Studies on miniproteins have shown that single L-to-D substitutions are often destabilizing, and can even lead to complete unfolding of the protein's native structure. nih.govresearchgate.net The impact is context-dependent, with substitutions in α-helical regions sometimes being better tolerated than those in β-sheets. nih.govresearchgate.net

Alter Backbone Conformation: The intrinsic conformational propensities of a D-amino acid are the inverse of its L-counterpart. nih.gov This means that an L-amino acid that prefers to adopt a certain conformation (e.g., a right-handed α-helix) will, in its D-form, favor the mirror-image conformation (e.g., a left-handed α-helix). nih.gov

Modify Biological Activity: Since the biological activity of a peptide is dictated by its three-dimensional shape and the presentation of its side chains for receptor binding, altering the conformation through a D-amino acid substitution will almost certainly impact its function. planthealth.es This can lead to a loss of activity, but in some cases, it can result in enhanced or entirely new activities, making it a key strategy in drug design. nih.gov

Scope and Significance of this compound as a Building Block in Contemporary Organic Synthesis

In contemporary organic synthesis, particularly in the assembly of peptides and peptidomimetics, this compound functions as a critical building block. The significance of this compound is rooted in the concept of "protecting group chemistry," a strategy used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.uknih.govwiley-vch.de

The this compound molecule is a D-glutamic acid residue where the gamma-carboxyl group of its side chain is protected by a tert-butyl (OtBu) ester. This protection is essential during peptide synthesis. Without it, the reactive side-chain carboxyl group could interfere with the formation of the primary peptide bond at the alpha-carboxyl group, leading to unwanted side reactions, low yields, and impurities. adventchembio.com

The primary application of this compound and its N-terminally protected counterparts (such as Fmoc-D-Glu(OtBu)-OH or Boc-D-Glu(OtBu)-OH) is in Solid-Phase Peptide Synthesis (SPPS). innospk.compeptide.com In SPPS, amino acids are added sequentially to build a peptide chain. The tert-butyl group is a key element of an "orthogonal protection strategy." bham.ac.ukadventchembio.com This means that the protecting groups on the alpha-amino group (like Fmoc) and the side chain (OtBu) can be removed under different chemical conditions.

The Fmoc group is base-labile and is removed at each step to allow the peptide chain to be elongated.

The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from its solid support resin. peptide.com

This orthogonal approach provides precise control over the synthesis, ensuring the correct amino acid sequence and preventing the formation of branched or undesired peptide structures. adventchembio.com The stability and reliability of the OtBu group are crucial for the successful synthesis of complex, high-purity peptides intended for pharmaceutical research and development. innospk.com

Research findings have demonstrated the versatility of this building block in the creation of various peptide-based structures. For instance, derivatives like Fmoc-Glu(OtBu)-OH are used not only for linear peptides but also as components in the synthesis of more complex architectures such as stapled α-helical peptides and peptide C-terminal thioesters. These advanced applications are vital in drug discovery, where modified peptides are explored for enhanced stability and therapeutic activity. innospk.com

Table 2: Research Applications of Glutamic Acid (OtBu) Derivatives

Application Area Specific Use Significance
Solid-Phase Peptide Synthesis (SPPS) Building block for incorporating glutamic acid residues peptide.com Enables precise, sequential assembly of complex peptides with high purity by preventing side-chain reactions. adventchembio.cominnospk.com
Pharmaceutical Research Synthesis of peptide-based therapeutics innospk.com Foundational for developing drugs that target protein interactions and enzyme activity. innospk.com
Advanced Peptide Chemistry Preparation of stapled peptides and peptide thioesters Allows for the creation of structurally constrained and modified peptides with potentially enhanced biological properties.

Compound Index

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
This compound D-Glutamic acid γ-tert-butyl ester peptide.com
Fluorenylmethyloxycarbonyl chloride Fmoc-Cl google.com
N-(9-Fluorenylmethoxycarbonyloxy)succinimide Fmoc-OSu google.com
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O google.com
Trifluoroacetic acid TFA
N-alpha-Fmoc-D-glutamic acid alpha-tert-butyl ester Fmoc-D-Glu(OtBu)-OH medchemexpress.com
N-Boc-D-glutamic acid γ-tert-butyl ester Boc-D-Glu(OtBu)-OH medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B555604 H-D-Glu(OtBu)-OH CAS No. 45125-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOAKXPMBIZAHL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426828
Record name H-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45125-00-6
Record name H-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for H D Glu Otbu Oh and Its Derivatives

Chemical Synthesis Approaches for H-D-Glu(OtBu)-OH

The synthesis of this compound involves a multi-step process that requires careful control over reaction conditions to achieve regioselectivity and high purity. The key steps involve the protection of the α-amino group and the selective esterification of the γ-carboxyl group.

The introduction of these groups, or acylation, transforms the highly nucleophilic amine into a less reactive amide, preventing it from participating in subsequent reactions. libretexts.org Stable reagents like Fmoc-, Boc-, and Alloc-benzotriazoles can react with amino acids, including glutamic acid, to afford the protected amino acids in very good yields. organic-chemistry.orgorganic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions and is removed with strong acids. The Fmoc group, favored in modern SPPS, is introduced using reagents like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. ub.edu It remains stable under acidic conditions but is readily cleaved by a base, typically a piperidine (B6355638) solution. iris-biotech.de This orthogonality between the Fmoc and tert-butyl (tBu) protecting groups is a cornerstone of many peptide synthesis strategies. iris-biotech.de

Table 1: Common Amino-Protecting Groups for Glutamic Acid

Protecting Group Abbreviation Reagent for Introduction Cleavage Conditions
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-OSu, Fmoc-Cl 20% Piperidine in DMF

With the α-amino group protected, the next step is the selective esterification of the γ-carboxyl group to form a tert-butyl ester. This protection prevents the side-chain carboxyl group from reacting during subsequent peptide bond formation.

Several methods exist for this esterification:

Direct Esterification with Isobutylene (B52900) : A common method involves the reaction of N-protected glutamic acid with isobutylene in the presence of a strong acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at low temperatures (-10 to -5 °C) for an extended period (48–72 hours).

Copper Complex-Mediated Synthesis : A more complex, multi-step approach can provide high regioselectivity. This involves first creating the di-tert-butyl ester of glutamic acid (Glu(OtBu)₂), which is then mixed with a copper salt like CuSO₄ or Cu(NO₃)₂ to form a copper complex. researchgate.netgoogle.com This complex facilitates the selective hydrolysis or reaction at the α-carboxyl group, leaving the γ-tert-butyl ester intact. Subsequent removal of the copper yields the desired this compound. researchgate.netgoogle.com

Transesterification : Another approach is the transesterification reaction of glutamic acid with tert-butyl acetate, catalyzed by an acid like perchloric acid. google.com

The tert-butyl ester is advantageous because it is stable to the basic conditions used for Fmoc group removal but is easily cleaved during the final deprotection step with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters.

Catalyst and Reagent Stoichiometry : In the direct esterification with isobutylene, the molar ratio of the glutamic acid precursor, isobutylene, and the acid catalyst is a critical factor. For instance, a molar ratio of Glu:isobutylene:catalyst of 1:3–10:1.2–2 has been reported. In palladium-catalyzed reactions involving glutamic acid derivatives, the choice of base (e.g., K₂CO₃) and the catalyst loading are crucial for minimizing side reactions like hydrolysis and pyroglutamic acid formation. nih.gov

Temperature and Reaction Time : Low temperatures are often employed during esterification to control the reaction and prevent side reactions. Reaction times can be long, often spanning several days, to ensure complete conversion. google.com For instance, the reaction of glutamic acid with isobutene may take 48-72 hours at -10 to -5°C. google.com

Solvent and pH Control : The choice of solvent can significantly influence reaction outcomes. In the synthesis of γ-PGA esters, polar aprotic solvents like N-Methylpyrrolidone (NMP) were found to be favorable. mdpi.com During the introduction of the Fmoc group, maintaining the pH around 8-9.5 is crucial for efficient reaction and to minimize side products. ub.edugoogle.com

Purification : After synthesis, purification is essential. This often involves steps like acidification, extraction with an organic solvent like ethyl acetate, and final crystallization through vacuum concentration to obtain the high-purity product. google.com The final purity is often assessed by techniques like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com

Integration of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for introducing D-glutamic acid residues into a peptide sequence using SPPS. For use in the most common SPPS methodology, it must first be N-α-Fmoc protected, yielding the derivative Fmoc-D-Glu(OtBu)-OH. sigmaaldrich.comsigmaaldrich.com

Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS) is a cyclic process where amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. iris-biotech.de The use of Fmoc-D-Glu(OtBu)-OH fits seamlessly into this methodology.

The standard Fmoc-SPPS cycle involving Fmoc-D-Glu(OtBu)-OH consists of the following steps:

Deprotection : The terminal Fmoc group on the resin-bound peptide is removed using a 20% solution of piperidine in a solvent like dimethylformamide (DMF). rsc.org This exposes a free amino group on the peptide chain.

Washing : The resin is thoroughly washed to remove excess piperidine and byproducts.

Coupling : The incoming amino acid, Fmoc-D-Glu(OtBu)-OH, is pre-activated with a coupling reagent and added to the resin. rsc.org The activated carboxyl group of Fmoc-D-Glu(OtBu)-OH reacts with the free amino group on the peptide chain, forming a new peptide bond.

Washing : The resin is washed again to remove unreacted reagents and byproducts, completing the cycle and elongating the peptide chain by one residue.

This cycle is repeated for each amino acid in the sequence. The tert-butyl (OtBu) group on the glutamic acid side chain remains stable throughout these cycles. iris-biotech.de It is only removed during the final step, where the completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA). iris-biotech.dersc.org

The formation of the amide (peptide) bond is the most critical step in SPPS, and its efficiency directly impacts the yield and purity of the final peptide. A variety of coupling reagents and additives are used to convert the carboxylic acid of the incoming Fmoc-amino acid into a more reactive species, facilitating its reaction with the N-terminal amine of the growing peptide chain.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides : N,N'-Diisopropylcarbodiimide (DIC) is frequently used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to increase efficiency and suppress side reactions, particularly racemization. sigmaaldrich-jp.comrsc.org

Phosphonium Salts : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a highly effective phosphonium-based reagent, often used with a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA). rsc.orgrsc.org

Aminium/Uronium Salts : This is the most widely used class of reagents. Examples include HBTU, HCTU, and HATU. rsc.org They react rapidly and are highly efficient, especially for sterically hindered couplings. They are typically used with a base like DIEA. sigmaaldrich-jp.comrsc.org HATU is particularly noted for its high reactivity and is often the reagent of choice for difficult couplings. sigmaaldrich-jp.comrsc.org

The choice of reagent can be critical, especially in "difficult" sequences prone to aggregation or for sterically hindered couplings. acs.org Additives like HOBt not only improve coupling efficiency but also act as scavengers to prevent unwanted side reactions.

Table 2: Common Coupling Reagents and Additives in Fmoc-SPPS

Reagent/Additive Full Name Class Key Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Aminium Salt Highly reactive, excellent for difficult couplings. rsc.org
HCTU O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate Uronium Salt Very efficient, cost-effective alternative to HATU. rsc.org
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt Effective reagent, less prone to causing racemization than some carbodiimides. rsc.orgrsc.org
DIC N,N'-Diisopropylcarbodiimide Carbodiimide Commonly used, often requires an additive. sigmaaldrich-jp.comrsc.org
HOBt 1-Hydroxybenzotriazole Additive Suppresses racemization and accelerates coupling when used with carbodiimides. rsc.orgrsc.org

| OxymaPure | Ethyl cyanohydroxyiminoacetate | Additive | A non-explosive and highly effective alternative to HOBt. acs.org |

Fmoc-SPPS Protocols Utilizing this compound (or Fmoc-D-Glu(OtBu)-OH)

Resin Selection and Functionalization with this compound

The success of Solid-Phase Peptide Synthesis (SPPS) is fundamentally linked to the choice of the solid support. biosynth.com The resin acts as an insoluble anchor for the growing peptide chain, facilitating the removal of excess reagents and byproducts through simple filtration and washing steps. biosynth.comcsic.es

Commonly used resins in SPPS include polystyrene (PS) cross-linked with divinylbenzene (B73037) (DVB), which provides mechanical stability. csic.es The swelling properties of the resin in various solvents are crucial for reaction efficiency, as the reagents need to access the reactive sites within the polymer matrix. biosynth.comcsic.es For instance, polystyrene resins swell significantly in dichloromethane (B109758) (CH2Cl2) but less so in more polar solvents like N,N-dimethylformamide (DMF). csic.es

For the synthesis of peptides with a C-terminal this compound, pre-loaded resins are often employed. issuu.comissuu.com 2-Chlorotrityl chloride (2-CTC) resin is a popular choice due to its acid-lability, which allows for the mild cleavage of the final peptide from the solid support while keeping the acid-sensitive tert-butyl (tBu) protecting group on the glutamic acid side chain intact. issuu.comissuu.compeptide.com The loading of this compound onto a 2-chlorotrityl resin involves coupling the γ-carboxyl group of the amino acid to the resin, leaving the α-carboxyl group protected as a tert-butyl ester. peptide.com

The functionalization of the resin with the first amino acid is a critical step that determines the maximum possible yield of the synthesis. csic.es The loading capacity, typically measured in millimoles of reactive sites per gram of resin, is a key parameter of commercially available resins. csic.es After loading, any unreacted functional groups on the resin are often "capped" to prevent the formation of deletion sequences during subsequent coupling steps. uci.edu

Table 1: Common Resins Used with this compound

Resin TypeLinker TypeCleavage ConditionAdvantages
2-Chlorotrityl (2-CTC)TritylMildly acidic (e.g., dilute TFA)Allows cleavage with side-chain protecting groups intact. peptide.com
Wang Resinp-alkoxybenzyl alcoholStrong acid (e.g., high concentration TFA)Standard resin for Fmoc-SPPS. peptide.com
Rink Amide ResinAmideStrong acid (e.g., high concentration TFA)Used for the synthesis of peptide amides. peptide.comrsc.org
Automated Flow-Based Peptide Synthesis (AFPS) Techniques with this compound

Automated Flow-Based Peptide Synthesis (AFPS) has emerged as a powerful technique for the rapid and efficient synthesis of peptides. chimia.chnih.gov In contrast to traditional batch synthesis, AFPS involves the continuous flow of reagents through a column packed with the resin-bound peptide. chimia.ch This approach offers several advantages, including precise control over reaction times, reduced reagent consumption, and the potential for real-time monitoring of the synthesis progress. chimia.chamidetech.com

The use of this compound in AFPS follows the standard Fmoc/tBu strategy. rsc.org The Fmoc protecting group on the N-terminus is removed by a base, typically piperidine in DMF, and the next Fmoc-protected amino acid is then coupled to the newly exposed amine. iris-biotech.de The tert-butyl ester on the side chain of glutamic acid remains stable under these basic conditions.

Modern AFPS systems utilize HPLC pumps to deliver reagents and solvents, allowing for precise control over flow rates and reaction times. rsc.orguzh.ch The coupling and deprotection steps can be performed at elevated temperatures to accelerate the reactions, with cycle times for adding a single amino acid being significantly reduced. amidetech.comrsc.org For instance, some systems can achieve amide bond formation in as little as 7 seconds, with a total cycle time of around 40 seconds per amino acid. nih.gov

The efficiency of AFPS allows for the synthesis of long and complex peptides, including those containing modified amino acids like this compound. chimia.ch The technology has been successfully used to synthesize proteins of up to 164 amino acids. amidetech.com

Solution-Phase Peptide Synthesis (LPPS) Strategies Incorporating this compound

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method that remains relevant for the large-scale production of peptides. google.combachem.com In LPPS, all reactions are carried out in a homogeneous solution, which allows for conventional purification techniques like crystallization and chromatography to be used at intermediate stages. google.com

The incorporation of this compound into a peptide chain via LPPS requires a careful selection of protecting groups to ensure orthogonality. bachem.com A common strategy involves using the Boc group for N-terminal protection and benzyl (B1604629) (Bzl) or other ester groups for side-chain protection. bachem.com The tert-butyl ester of this compound provides side-chain protection that is compatible with many N-terminal protecting groups used in LPPS.

Segment Condensation and Fragment Coupling Approaches

For the synthesis of long peptides, a convergent strategy involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear, stepwise approach. thieme-connect.degoogle.com This method, known as segment condensation or fragment coupling, can be performed in solution or on a solid support. thieme-connect.degoogle.com

In this approach, smaller peptide fragments are synthesized, purified, and then coupled together to form the final, larger peptide. The use of this compound within these fragments is common, with its side-chain protecting group remaining in place until the final deprotection step. google.comgoogle.com The choice of coupling reagents is critical to minimize racemization at the C-terminus of the activated peptide fragment. thieme-connect.de Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with additives like 1-hydroxybenzotriazole (HOBt) or phosphonium and uronium salts are frequently used. thieme-connect.deamericanpeptidesociety.org

Convergent and Divergent Synthesis Routes

Peptide synthesis can be broadly categorized into convergent and divergent strategies.

Divergent Synthesis: This is the traditional approach in SPPS, where the peptide is assembled sequentially from the C-terminus to the N-terminus on a solid support. csic.es The synthesis of a peptide containing this compound would involve the sequential addition of amino acids to a growing chain that may already contain this residue.

Convergent Synthesis: As described in the previous section, this strategy involves the synthesis of several peptide fragments, which are then combined to form the final product. thieme-connect.de This approach is particularly advantageous for the synthesis of very long peptides or proteins, as it allows for the purification of intermediate fragments, leading to a purer final product. google.comgoogle.com The synthesis of liraglutide, a complex peptide therapeutic, has been achieved using a three-fragment condensation strategy in solution, where fragments containing protected amino acids like Glu(OtBu) were utilized. google.com

Protecting Group Chemistry and Selective Deprotection Strategies

The use of protecting groups is a cornerstone of peptide synthesis, preventing unwanted side reactions at the various functional groups of the amino acids. iris-biotech.debachem.com The selection of an appropriate set of protecting groups, which can be selectively removed without affecting others, is known as an orthogonal protection strategy. csic.es

Acid-Labile Nature of the tert-Butyl Ester in this compound

The tert-butyl (tBu) ester protecting the γ-carboxyl group of this compound is a key component of the widely used Fmoc/tBu orthogonal protection strategy in SPPS. iris-biotech.de This protecting group is stable to the basic conditions required for the removal of the N-terminal Fmoc group (typically 20% piperidine in DMF). nih.gov

However, the tBu ester is labile to strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de The final step in the synthesis of a peptide containing tBu-protected residues is typically a global deprotection, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed simultaneously using a TFA "cocktail". rsc.org This cocktail often includes scavengers, such as water and triisopropylsilane (B1312306) (TIS), to quench the reactive carbocations generated during the deprotection process and prevent side reactions. rsc.orgpeptide.com

The acid sensitivity of the tert-butyl ester is such that it can be selectively removed under milder acidic conditions if required for on-resin modifications. peptide.com For example, very dilute TFA solutions can cleave some highly acid-sensitive protecting groups while leaving the tBu ester intact. peptide.com Conversely, reagents like zinc bromide (ZnBr2) have been explored for the selective deprotection of tert-butyl esters in the presence of other acid-labile groups. researchgate.net More recently, an iron(III) chloride-based method has been developed for the on-resin deprotection of the side-chain tert-butyl esters of aspartic and glutamic acid, allowing for subsequent modifications. acs.org

Advancements in the Synthesis of this compound and Its Derivatives

The strategic use of protecting groups is fundamental to modern peptide synthesis, enabling the precise and efficient construction of complex peptide architectures. Among the array of protected amino acids, this compound, with its side-chain carboxyl group masked by a tert-butyl ester, serves as a cornerstone in the assembly of peptides, particularly in Fmoc/tBu-based solid-phase peptide synthesis (SPPS). peptide.com The acid-labile nature of the tert-butyl group provides a critical point of orthogonality, allowing for its selective removal under conditions that leave other protecting groups and the peptide-resin linkage intact. iris-biotech.de This article delves into advanced synthetic methodologies centered on this compound, exploring the intricacies of its deprotection and its application in sophisticated orthogonal protection schemes for the synthesis of modified peptides.

1 Unveiling the Tert-Butyl Ester: Mechanisms and Optimization

The cleavage of the tert-butyl ester from the glutamic acid side chain is a pivotal step in peptide synthesis, typically accomplished under acidic conditions. A thorough understanding of the underlying mechanisms and the optimization of reaction parameters are crucial for achieving high-yield, high-purity peptides.

1 Mechanisms of tert-Butyl Ester Cleavage

The removal of the tert-butyl protecting group from this compound is predominantly an acid-catalyzed process that proceeds via a unimolecular substitution (SN1) mechanism. wiley-vch.de The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This initial protonation enhances the electrophilicity of the carbonyl carbon, but the key step involves the subsequent protonation of the ether oxygen.

This second protonation event transforms the tert-butoxy (B1229062) group into a good leaving group, tert-butanol (B103910). The departure of tert-butanol is facilitated by the formation of a highly stable tertiary carbocation, the tert-butyl cation. This carbocation is the hallmark of the SN1 pathway for tert-butyl ester cleavage. The generated tert-butyl cation can then undergo several potential subsequent reactions. It can be trapped by a nucleophilic scavenger present in the cleavage cocktail, deprotonate to form isobutylene gas, or react with the counter-ion of the acid. nih.gov

Alternatively, Lewis acids can also mediate the cleavage of tert-butyl esters. nih.govacs.org In this scenario, the Lewis acid coordinates to the ester oxygen, which polarizes the C-O bond and facilitates its cleavage to form the tert-butyl cation and the deprotected carboxylic acid.

A plausible mechanism for Lewis acid-mediated deprotection is as follows:

The Lewis acid (e.g., FeCl3) coordinates with the oxygen atoms of the tert-butyl ester, forming a complex.

This coordination withdraws electron density from the oxygen atom, weakening the adjacent carbon-oxygen bond.

The weakened C-O bond breaks, releasing the stable tert-butyl cation and the deprotected carboxylic acid. nih.gov

2 Optimization of Deprotection Conditions and Reagents (e.g., TFA, Lewis Acids)

The efficiency and selectivity of tert-butyl ester deprotection are highly dependent on the chosen reagent and reaction conditions. While TFA is the most common reagent for this purpose in SPPS, careful optimization is necessary to minimize side reactions. sigmaaldrich.comthermofisher.com

Trifluoroacetic Acid (TFA):

The concentration of TFA and the composition of the cleavage cocktail are critical parameters. A typical cleavage cocktail consists of 95% TFA, with the remaining 5% comprising scavengers like water and triisopropylsilane (TIS) to quench the reactive tert-butyl cations and prevent side reactions with sensitive residues like tryptophan and methionine. sigmaaldrich.comthermofisher.com For peptides containing multiple tert-butyl protected residues, extended cleavage times may be required to ensure complete deprotection. sigmaaldrich.com However, prolonged exposure to strong acid can lead to undesired modifications, necessitating a balance between cleavage efficiency and peptide integrity.

Lewis Acids:

A variety of Lewis acids have been explored for the selective deprotection of tert-butyl esters, offering milder alternatives to strong protic acids. nih.govacs.org This is particularly valuable for on-resin side-chain modifications where the acid-labile resin linkage must remain intact.

An optimization study for the deprotection of a model Fmoc-Asp(OtBu)-OMe using various Lewis acids in dichloromethane (DCM) at room temperature highlighted the efficacy of this approach. The results demonstrated that the choice and stoichiometry of the Lewis acid significantly impact the reaction's success.

EntryLewis AcidEquivalentsReaction Time (h)Yield (%)
1FeCl₃0.5530
2FeCl₃1.0365
3FeCl₃1.5 1.5 80
4ZnCl₂1.5640
5AlCl₃1.5455
6TiCl₄1.5270
Table based on data from a study on Lewis acid-mediated deprotection. nih.gov

The study found that 1.5 equivalents of FeCl₃ in DCM provided the optimal conditions for the deprotection of the model substrate in solution. nih.gov For solid-phase applications, a similar FeCl₃-based method was successfully developed for the on-resin deprotection of the side chains of aspartic and glutamic acid, enabling subsequent modifications while the peptide remained attached to the resin. nih.gov Other Lewis acids like ZnBr₂, TiCl₄, and CeCl₃·7H₂O–NaI have also been reported for this transformation. acs.org

2 Orthogonal Protecting Group Schemes with this compound for Side-Chain Modifications

The true power of this compound in peptide synthesis is realized in the context of orthogonal protecting group strategies. iris-biotech.de Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by employing different chemical conditions. iris-biotech.de The Fmoc/tBu strategy is a prime example, where the base-labile Fmoc group is removed for chain elongation, while the acid-labile tBu group on the glutamic acid side chain remains stable. iris-biotech.deadventchembio.com

For more complex syntheses involving side-chain modifications, a third layer of orthogonality is often required. nih.gov This allows for the selective deprotection and functionalization of a specific amino acid side chain while the N-terminal Fmoc group and other side-chain protecting groups remain intact. While this compound is the standard choice for glutamic acid incorporation, achieving this third level of orthogonality often involves using alternative, hyper-labile protecting groups for the residue targeted for modification.

However, this compound can be part of a three-dimensional orthogonal scheme if a very acid-labile protecting group is used for another residue, which can be removed without affecting the OtBu group. For instance, a highly acid-sensitive group like the 4-methoxytrityl (Mmt) or 4-methyltrityl (Mtt) group can be used to protect a lysine (B10760008) side chain. These groups can be cleaved with very dilute TFA (e.g., 1-2% in DCM), conditions under which the OtBu group of glutamic acid is largely stable. peptide.comsigmaaldrich.com This allows for the selective deprotection of the lysine side chain for modification, followed by the standard TFA cleavage at the end of the synthesis to remove the OtBu group and cleave the peptide from the resin.

1 Selective Deprotection for Branched and Cyclic Peptide Synthesis

The synthesis of branched and cyclic peptides represents a significant challenge that relies heavily on sophisticated orthogonal protecting group strategies. nih.govamazonaws.comgoogle.com this compound plays a crucial role in these endeavors, often serving as a branching point or a component of the cyclic structure.

Branched Peptides:

To create a branched peptide where a second peptide chain is attached to the side chain of a glutamic acid residue, a protecting group that can be removed orthogonally to both the N-terminal Fmoc group and the OtBu groups of other glutamic acid residues is required. A common strategy involves using an allyl (All) ester to protect the side chain of the glutamic acid at the desired branching point. peptide.comnih.gov The allyl group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for OtBu cleavage. It can be selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄. nih.govpeptide.com

Once the allyl group is removed, the free carboxylic acid on the glutamic acid side chain can be activated on-resin to initiate the synthesis of the second peptide chain. This compound would be incorporated into either the main chain or the branch, with its OtBu group being removed during the final global deprotection step with TFA. nih.gov

Cyclic Peptides (Side-Chain to Side-Chain Lactamization):

The formation of a lactam bridge between the side chains of a glutamic acid and a basic amino acid like lysine is a common method for synthesizing cyclic peptides. This requires an orthogonal protecting group pair for the side chains of these two residues. For example, the glutamic acid side chain can be protected with an allyl ester (OAll), and the lysine side chain with an allyloxycarbonyl (Alloc) group. amazonaws.com These two groups can be removed simultaneously using a palladium catalyst. amazonaws.com

Alternatively, a combination of a very acid-labile group and a photolabile group, or other compatible orthogonal pairs, can be employed. While this compound itself is typically removed during the final cleavage, its presence in the linear precursor is common. The challenge lies in the selective deprotection of the two side chains that will form the cyclic bridge without affecting the OtBu group or other protecting groups. The final cleavage with TFA then liberates the cyclic peptide with the deprotected glutamic acid side chain that was initially protected as the tert-butyl ester. google.com

The strategic application of this compound, in concert with a diverse toolbox of orthogonal protecting groups, provides chemists with the versatility to construct increasingly complex and functionally diverse peptide molecules.

Iii. Applications of H D Glu Otbu Oh in the Synthesis of Complex Molecular Architectures

Synthesis of Cyclic Peptides and Peptidomimetics Incorporating H-D-Glu(OtBu)-OH

Cyclic peptides often exhibit enhanced metabolic stability and receptor affinity compared to their linear counterparts. This compound is instrumental in the synthesis of these structures.

The most common form of peptide cyclization is the formation of an amide bond between the N-terminal amino group and the C-terminal carboxyl group, known as head-to-tail cyclization. thieme-connect.de While this is a powerful strategy, cyclization involving amino acid side chains offers alternative and sometimes more favorable routes to cyclic peptides. thieme-connect.de The side-chain carboxyl group of glutamic acid is frequently utilized for such cyclizations. thieme-connect.de

The use of this compound allows for side-chain-to-side-chain, head-to-side-chain, or side-chain-to-tail lactam bridge formation. thieme-connect.deuq.edu.au These strategies can be advantageous as they often involve larger ring sizes, which can reduce ring strain and facilitate the cyclization reaction. thieme-connect.de Furthermore, since the side-chain carboxyl group of glutamic acid is not attached to a chiral carbon, the risk of epimerization during the activation and coupling steps is eliminated. thieme-connect.de

A study on on-resin head-to-tail cyclization demonstrated that peptides with a glutamic acid linker showed significant conversion from the linear to the cyclic form. biotage.com The longer side chain of glutamic acid, compared to aspartic acid, is thought to provide better spacing from the resin, potentially improving cyclization efficiency. biotage.com

Cyclization StrategyDescriptionRole of this compound
Head-to-Tail Formation of an amide bond between the N- and C-termini of a linear peptide. thieme-connect.deThe side-chain tert-butyl ester remains protected during the final cyclization step, preventing unwanted side reactions.
Side-Chain-to-Side-Chain Formation of a lactam bridge between the side chains of two amino acids, such as the carboxyl group of glutamic acid and the amino group of lysine (B10760008). thieme-connect.deuq.edu.auThe OtBu group provides orthogonal protection, allowing for selective deprotection and modification of the glutamic acid side chain.
Head-to-Side-Chain Cyclization involving the N-terminal amine and the side-chain carboxyl group of an amino acid like glutamic acid. thieme-connect.deuq.edu.auThe protected side chain of this compound can be deprotected on the solid support for subsequent cyclization with the N-terminus.
Side-Chain-to-Tail Formation of a cyclic structure by linking the side-chain carboxyl group of glutamic acid to the C-terminal end of the peptide. thieme-connect.deThis compound is incorporated into the peptide chain, and its side chain is used as an anchor point for cyclization.

Constraining the conformation of a peptide can enhance its biological activity and stability. nih.gov The incorporation of this compound can be a key step in creating these constrained structures. For example, the side-chain carboxyl group can be used to form a lactam bridge with a side-chain amino group elsewhere in the peptide, effectively "stapling" the peptide into a specific conformation, such as an α-helix. sigmaaldrich.com This approach is crucial in the development of potent inhibitors for protein-protein interactions. sigmaaldrich.com

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and bioavailability. longdom.org The design of peptidomimetics often involves stabilizing specific secondary structures like β-turns, β-sheets, and α-helices. nih.govuni-regensburg.de

This compound can be utilized in the synthesis of peptidomimetics where the side chain is part of a non-peptidic scaffold designed to mimic a particular secondary structure. The ability to selectively deprotect and modify the glutamic acid side chain is essential for building these complex, non-natural architectures. These strategies are vital for creating inhibitors of protein-protein interactions that are mediated by β-sheet structures. nih.gov

Role of this compound in the Synthesis of Branched Peptides and Conjugates

Branched peptides, where additional peptide chains or other molecules are attached to the side chain of an amino acid, have applications in vaccine development, drug delivery, and diagnostics. This compound is a valuable building block for creating such structures. google.com

The synthesis of branched peptides relies heavily on orthogonal protection strategies, where different protecting groups can be removed under distinct conditions without affecting others. sigmaaldrich.com The tert-butyl ester of this compound is a key component of the widely used Fmoc/tBu strategy. sigmaaldrich.com

For creating a branched peptide, a common approach involves using an amino acid with a side chain protected by a group that is orthogonal to both the temporary N-terminal Fmoc group and the permanent tBu-based side-chain protection of other residues. For instance, a lysine residue protected with a Dde or ivDde group can be incorporated. sigmaaldrich.com After assembling the main peptide chain, the Dde/ivDde group can be selectively removed with hydrazine, exposing the lysine side-chain amine for the synthesis of the branch. sigmaaldrich.com During this process, the OtBu group on the glutamic acid side chain remains intact, ensuring the integrity of the main peptide structure. sigmaaldrich.com

Protecting GroupRemoval ConditionsOrthogonality with OtBu
Fmoc 20% Piperidine (B6355638) in DMFYes
tBu (tert-butyl) Trifluoroacetic Acid (TFA)No (cleaved simultaneously)
Trt (Trityl) Mildly acidic conditionsYes
Dde/ivDde 2% Hydrazine in DMFYes
Mtt Dilute TFA in DCMYes
Boc Stronger acids (e.g., TFA)No (cleaved simultaneously)

The ability to perform site-specific modifications on peptides is crucial for developing targeted therapeutics and diagnostic tools. nih.gov The side-chain carboxyl group of glutamic acid, made available after the deprotection of the OtBu group, provides a handle for such modifications.

This allows for the attachment of various moieties, including:

Fluorescent dyes for imaging applications.

Polyethylene glycol (PEG) to improve pharmacokinetic properties.

Targeting ligands to direct the peptide to specific cells or tissues.

Other peptides or small molecules to create multifunctional constructs.

The development of site-specific bioconjugation techniques, such as enzymatic ligation and unnatural amino acid incorporation, has further expanded the possibilities for modifying peptides containing residues like glutamic acid. nih.gov While these methods often focus on proteins, the principles can be applied to synthetic peptides, where the selective deprotection of the this compound side chain offers a precise point of attachment.

Application in the Synthesis of Biologically Active Peptides and Analogues

The incorporation of non-standard amino acids, such as the D-isomers of proteinogenic amino acids, is a key strategy in medicinal chemistry to enhance peptide stability, receptor affinity, and biological activity. This compound serves as an essential precursor in the synthesis of diverse, biologically active peptides and their analogues, including enzyme inhibitors, hormone receptor ligands, and antimicrobial agents.

The ubiquitin-proteasome pathway is a critical cellular system for protein degradation, and its inhibition has become a major target for cancer therapy. This compound and its L-form are instrumental in synthesizing peptide-based proteasome inhibitors. The glutamic acid residue often plays a key role in binding to the active sites of the proteasome's catalytic subunits.

One prominent class of inhibitors is peptide aldehydes. For instance, the proteasome inhibitor Z-Ile-Glu(OtBu)-Ala-Leucinal (PSI) has demonstrated the ability to induce apoptosis in various human myeloid leukemia cell lines at nanomolar concentrations. nih.gov In these syntheses, the protected glutamic acid derivative is a central component of the peptide backbone that directs the molecule to the enzyme's active site. nih.gov The use of the OtBu protecting group ensures that the side-chain carboxylate remains inert until the final deprotection step. nih.gov

Research into novel peptide aldehydes has led to the development of inhibitors with significantly enhanced potency. Based on the crystal structure of known inhibitors, new series of peptide aldehydes have been designed and synthesized. nih.gov The synthesis involves coupling protected amino acids, including Cbz-L-Glu(OtBu)-OH, followed by reduction of the C-terminal carboxyl group to an aldehyde. This work has yielded compounds that show an order of magnitude greater activity than the well-known inhibitor MG132. nih.gov

Inhibitor Name/CodeStructure/SequenceKey Findings
Z-Ile-Glu(OtBu)-Ala-Leucinal (PSI) Z-Ile-Glu(OtBu)-Ala-CHOInduces apoptosis in human myeloid leukemia cell lines with IC50 values ranging from 5 to 25 nmol/L. nih.gov
Cbz-L-Glu(OtBu)-L-Phe-L-Leucinal (3c) Cbz-Glu(OtBu)-Phe-CHOExhibits proteasome inhibitory activity an order of magnitude greater than MG132. nih.gov
Cbz-L-Glu(OtBu)-L-leu-L-Leucinal (3d) Cbz-Glu(OtBu)-Leu-CHODemonstrates significantly enhanced proteasome inhibitory activity compared to MG132. nih.gov

Protected glutamic acid derivatives are fundamental in the synthesis of peptide hormone analogues and receptor ligands, where precise structure is critical for binding and signal transduction. The incorporation of D-amino acids can increase resistance to enzymatic degradation, thereby prolonging the half-life and therapeutic effect of the peptide.

This compound and its protected L-counterpart are used in the Fmoc-SPPS of Glucagon-like peptide-1 (GLP-1) receptor ligands. tum.de These ligands are crucial in the development of treatments for type 2 diabetes and obesity. For example, derivatives like semaglutide (B3030467) (a GLP-1 analogue) require the use of protected amino acids, such as Glu(OtBu), to build the peptide chain and attach a lipophilic side chain that extends its duration of action. google.com

Furthermore, these building blocks are employed in creating ligands for other receptors, such as the gastrin-releasing peptide receptor (GRPR) and integrins. medchemexpress.comunimi.it They are also used to synthesize peptidomimetic inhibitors for intracellular signaling proteins like Signal Transducer and Activator of Transcription 3 (STAT3), which is a target in cancer therapy. nih.gov The synthesis of these complex molecules relies on the orthogonal protection strategy afforded by the Fmoc group on the N-terminus and the OtBu group on the glutamic acid side chain. nih.gov

Peptide/Ligand ClassSynthetic Application of Glu(OtBu)Therapeutic Area
GLP-1 Receptor Ligands Used as a building block in the SPPS of hormone analogues like semaglutide. tum.degoogle.comType 2 Diabetes, Obesity
STAT3 Inhibitors Fmoc-Glu(OtBu)-OH is used to synthesize peptidomimetic inhibitors that target the STAT3 signaling pathway. nih.govCancer
Gastrin-Releasing Peptide Receptor (GRPR) Ligands H-D-Glu-OtBu is utilized in the synthesis of peptides targeting GRPR. medchemexpress.comOncology, Diagnostics

The rise of antibiotic resistance has spurred research into new antimicrobial agents, with antimicrobial peptides (AMPs) being a promising area. The introduction of D-amino acids like D-glutamic acid can enhance the stability of these peptides in the presence of bacterial proteases and influence their interaction with bacterial membranes.

This compound is a key reagent in the synthesis of potent antimicrobial peptides. For instance, it was used in the total synthesis of A54145, a class of antibacterial cyclic lipodepsipeptides. acs.org The Fmoc-SPPS assembly of the linear peptide sequence specifically incorporated Fmoc-D-Glu(OtBu)-OH to achieve the final, biologically active cyclic structure. acs.org

Similarly, the L-form, Fmoc-L-Glu(OtBu)-OH, has been used to create novel analogues of the antimicrobial peptide Aurein 1.2. mdpi.com In this research, scientists used a conventional Fmoc/OtBu SPPS strategy to systematically modify the original peptide sequence. The inclusion of the protected glutamic acid was essential for constructing the desired analogue, which was then tested for its antimicrobial activity against various bacterial strains. mdpi.com The results from such studies help to elucidate the structure-activity relationships of AMPs, paving the way for the design of more potent and selective therapeutic agents. mdpi.com

Antimicrobial PeptideSynthetic Role of Glu(OtBu) DerivativeTarget Pathogen Example
A54145 (Factor B) Fmoc-D-Glu(OtBu)-OH was incorporated into the linear peptide precursor during Fmoc-SPPS. acs.orgGram-positive bacteria
Aurein 1.2 Analogues Fmoc-L-Glu(OtBu)-OH was used as a building block in the Fmoc/OtBu solid-phase synthesis of new analogues. mdpi.comE. coli, B. subtilis mdpi.com

Iv. Advanced Research Directions and Future Perspectives

Emerging Synthetic Methodologies for H-D-Glu(OtBu)-OH Integration

The synthesis of peptides, while a mature field, is undergoing significant evolution to meet the demands of large-scale production and environmental sustainability. The integration of this compound and its derivatives is benefiting from these advancements, particularly in the realms of green chemistry and continuous flow manufacturing.

Traditional peptide synthesis, especially solid-phase peptide synthesis (SPPS), is often criticized for its poor "greenness" score, characterized by high process mass intensity (PMI) and the use of large excesses of hazardous solvents and reagents. unibo.it To mitigate this, researchers are implementing several green chemistry strategies applicable to syntheses involving this compound.

The choice of coupling reagents is also critical. Propane phosphonic acid anhydride (B1165640) (T3P®) has emerged as a greener alternative to many traditional coupling reagents. unibo.it Optimization studies have shown that using T3P® in combination with a base like N,N-diisopropylethylamine (DIPEA) can lead to rapid and complete peptide bond formation, often at room temperature, thereby reducing energy consumption. unibo.it These methods are directly applicable to the coupling of this compound or its N-protected forms, such as Fmoc-D-Glu(OtBu)-OH, during peptide elongation.

Table 1: Comparison of Conventional vs. Green Peptide Synthesis Parameters

Parameter Conventional Approach (e.g., SPPS) Green Chemistry Approach
Solvents DMF, DCM, NMP (often in large excess) γ-valerolactone (GVL), 2-MeTHF, Water; Liquid-Assisted Grinding
Coupling Reagents Carbodiimides (e.g., DIC), Benzotriazoles (e.g., HOBt) Phosphonic Acid Anhydrides (e.g., T3P®)
Reagent Stoichiometry Large excess of amino acids and reagents Near-stoichiometric amounts, optimized ratios unibo.it

| Process Type | Batch processing slideshare.net | Continuous flow, enzymatic catalysis |

For the large-scale and efficient production of peptides, researchers are increasingly turning from traditional batch processes to continuous flow chemistry. slideshare.net This technique involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and time. This enhanced control often leads to higher yields, improved purity, and greater safety compared to batch synthesis.

Flow chemistry is particularly well-suited for multi-step iterative processes like peptide synthesis. unibo.it For example, a continuous solution-phase synthesis can be designed where deprotection and coupling steps occur sequentially in a flow system. The use of immobilized reagents or scavengers within the flow path can simplify purification by capturing byproducts and excess reagents, eliminating the need for complex workup procedures after each step. Hydrogenation reactions for deprotection, for instance, can be carried out efficiently and safely using in-line reactors like the H-Cube®, which utilizes a catalyst cartridge and generates hydrogen in situ. unibo.itresearchgate.net The scalability of these systems makes them highly attractive for the industrial production of peptide-based active pharmaceutical ingredients (APIs) that incorporate residues like D-Glutamic acid γ-tert-butyl ester.

Computational Chemistry and Structural Studies of this compound Containing Peptides

Computational methods have become indispensable tools for understanding the behavior of molecules at an atomic level. For peptides containing this compound, these techniques provide deep insights into their three-dimensional structure, dynamics, and reactivity, guiding the design of new molecules with desired properties.

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. For peptides incorporating this compound, MD simulations can reveal their conformational preferences and flexibility in different environments, such as in aqueous solution or when bound to a biological target. nih.govmit.edu

By simulating the peptide's dynamics, researchers can analyze its stable conformations, intramolecular hydrogen bonding patterns, and the solvent accessibility of different residues. For instance, simulations of peptidomimetic inhibitors containing a Glu(OtBu) residue bound to a protein target like Signal Transducer and Activator of Transcription 3 (STAT3) have been used to understand the key interactions in the binding pocket and to refine inhibitor design. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics calculated from MD trajectories to assess the stability of the peptide-protein complex and the flexibility of individual amino acid residues, respectively. nih.gov This information is crucial for establishing structure-activity relationships (SAR) and for rationally designing peptides with enhanced stability or binding affinity.

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of chemical reactions by modeling electronic structure. nrel.gov These methods are used to calculate the energies of reactants, products, and transition states, allowing for the complete mapping of a reaction pathway. nih.gov

In the context of peptide synthesis involving this compound, QC calculations can be used to:

Predict Reaction Feasibility: By calculating the activation energy, researchers can predict the likelihood of a particular coupling reaction proceeding under specific conditions. peerj.com

Understand Reaction Mechanisms: QC can elucidate the step-by-step mechanism of peptide bond formation with different coupling reagents, helping to explain observed stereochemical outcomes or the formation of side products. researchgate.net

Optimize Reaction Conditions: Computational screening of different catalysts, solvents, or protecting groups can be performed to identify the most promising conditions for a reaction before extensive experimental work is undertaken. rsc.org

For example, DFT calculations can help rationalize the reactivity of the carboxyl group of this compound during the coupling step or predict potential side reactions, such as racemization or byproduct formation, enabling the development of more robust synthetic protocols. nrel.govpeerj.com

Table 2: Applications of Computational Chemistry in this compound Research

Computational Method Application Key Insights Representative Metrics
Molecular Dynamics (MD) Conformational analysis of peptides; Studying peptide-protein binding 3D structure, flexibility, stability of complexes nih.govnih.gov RMSD, RMSF, Binding Free Energy (MM/GBSA) nih.gov

| Quantum Chemistry (DFT) | Elucidation of reaction mechanisms; Prediction of reaction outcomes | Transition state energies, reaction pathways, electronic properties nrel.govnih.gov | Activation Energy (ΔG‡), Reaction Energy (ΔG_rxn) |

Novel Applications and Expanding Research Frontiers

The unique structural properties conferred by the D-configuration and the tert-butyl side-chain protection make this compound a valuable component in the design of sophisticated and biologically active peptides. Its incorporation is central to several expanding research frontiers.

One major area is the development of peptidomimetic inhibitors for therapeutic targets. Because peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, the inclusion of D-amino acids like this compound can significantly enhance their metabolic stability. This strategy has been successfully employed in the synthesis of inhibitors for targets such as STAT3, which is implicated in various cancers. nih.gov

Furthermore, this compound is used in the synthesis of cyclic peptides . uniupo.it Cyclization is another powerful strategy to improve peptide stability and binding affinity by reducing conformational flexibility. The glutamic acid side chain can be used as a point for cyclization or for attaching other functional moieties.

The compound is also a key building block in the total chemical synthesis of proteins . This powerful technique allows for the site-specific incorporation of unnatural amino acids, post-translational modifications, or fluorescent labels to study protein function in ways that are impossible with traditional recombinant expression. rsc.org For example, it has been used in the synthesis of protein fragments to study the role of phosphorylation in protein stability and ubiquitination. rsc.org These advanced applications highlight the expanding role of this compound beyond a simple protected amino acid to an enabling tool for cutting-edge chemical biology and drug discovery.

This compound in the Synthesis of Advanced Biomaterials

The incorporation of this compound into polymers and peptides is a key strategy for creating sophisticated biomaterials with tailored properties. Its D-amino acid nature imparts enhanced stability against enzymatic degradation, a critical factor for materials intended for in vivo applications. benchchem.com

One significant area of application is in the development of stimuli-responsive hydrogels . These materials can undergo structural and property changes in response to specific environmental cues such as pH. For instance, poly(L-glutamic acid)-based hydrogels have been developed for tissue engineering, demonstrating biodegradability and high strength. nih.gov The inclusion of this compound can further refine these properties, offering slower degradation rates and potentially different mechanical strengths. Research has shown that self-assembling peptide hydrogels are being investigated for applications like articular cartilage repair, where the stability of the material is paramount. whiterose.ac.uk

Furthermore, this compound is utilized in the synthesis of dendrimers , which are highly branched, monodisperse macromolecules with applications in drug delivery. sioc-journal.cnnih.gov Poly(L-glutamic acid) dendrimers have been synthesized and functionalized for targeted drug delivery, exhibiting pH-sensitive drug release. nih.gov The use of the D-enantiomer can lead to dendrimers with prolonged circulation times and altered drug release profiles due to their resistance to proteolysis.

The table below summarizes the applications of glutamic acid derivatives in the synthesis of various advanced biomaterials.

Biomaterial TypePolymer/Peptide BackboneKey FeaturesPotential ApplicationRelevant Findings
Injectable Hydrogels Poly(L-glutamic acid) and gellan gumHigh strength, biodegradable, injectableLoad-bearing tissue regenerationCompression stress of 0.53 MPa and excellent cytocompatibility with adipose-derived stem cells. nih.gov
Self-Assembling Hydrogels Peptide-chondroitin sulfate (B86663) conjugatesMimics natural cartilage propertiesArticular cartilage repairAims to restore resistance to deformation in osteoarthritic cartilage. whiterose.ac.uk
pH-Sensitive Dendrimers Poly(L-glutamic acid) with a POSS corepH-sensitive drug release, targeting capabilitiesTargeted cancer therapyNanoparticles of ~50 nm showed faster doxorubicin (B1662922) release at pH 5.0 than at pH 7.0. nih.gov
Stimuli-Responsive Polymers Elastin-based polymersResponsive to environmental stimuliDrug delivery, tissue engineeringResearch focuses on the stimulus-responsive behavior of these polymers for various applications. ru.nl

Integration into Combinatorial Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful tool for discovering new drug leads by synthesizing and screening large numbers of compounds. nih.gov this compound is a valuable building block in the creation of peptide-based combinatorial libraries due to its unique structural features. scholaris.ca

The "one-bead-one-compound" (OBOC) method is a popular approach for generating vast peptide libraries for ligand discovery. scholaris.ca In this method, this compound, often in its Fmoc-protected form, is used alongside other protected amino acids to construct a multitude of diverse peptide sequences on solid-phase supports. scholaris.ca The tert-butyl protecting group on the glutamic acid side chain is stable under the standard conditions used for Fmoc deprotection, allowing for precise control over the peptide sequence during synthesis. benchchem.com This orthogonality is crucial for the successful construction of complex and diverse libraries.

The incorporation of a D-amino acid like this compound into these libraries is particularly advantageous. Peptides containing D-amino acids are more resistant to degradation by proteases, which can lead to the discovery of peptide-based drug candidates with improved pharmacokinetic profiles. benchchem.com

The following table outlines the role of glutamic acid derivatives in combinatorial library synthesis for drug discovery.

Combinatorial TechniqueRole of Glutamic Acid DerivativeKey AdvantagesExample Application
One-Bead-One-Compound (OBOC) Building block (e.g., Fmoc-D-Glu(OtBu)-OH)Enables synthesis of diverse peptide libraries. scholaris.caLigand discovery for various biological targets. scholaris.ca
Solid-Phase Peptide Synthesis (SPPS) Protected amino acid monomerOrthogonal protection allows for controlled, stepwise synthesis. benchchem.comDevelopment of peptide-based therapeutics. adventchembio.com
DNA-Encoded Chemical Libraries (DECLs) Component of small molecule synthesisAllows for the creation of massive libraries for screening. nih.govHit discovery and lead optimization in drug development. nih.gov

Stereoselective Synthesis and Chirality Control in Complex Peptidic Systems

The chirality of amino acids plays a critical role in determining the three-dimensional structure and biological activity of peptides. nih.govrsc.org The use of this compound allows for precise control over the stereochemistry of a peptide, which can have profound effects on its assembly and function. nih.gov

Introducing D-amino acids into a peptide sequence can alter its secondary structure, such as promoting or disrupting beta-sheet formation. rsc.org This ability to modulate peptide conformation is a powerful tool in the design of novel bioactive peptides and peptidomimetics. For example, the introduction of D-amino acids has been shown to affect the cytotoxicity of self-assembling peptides. nih.gov

In the context of stereoselective synthesis, this compound serves as a chiral building block that can influence the stereochemical outcome of subsequent reactions. This is particularly important in the synthesis of complex natural products and their analogs, where precise control of multiple stereocenters is required. The D-configuration of this compound makes it resistant to enzymatic degradation, which is a valuable property when studying peptide stability and receptor specificity. benchchem.com

The table below highlights the impact of chirality on peptide properties and the role of D-amino acids.

PropertyEffect of D-Amino Acid IncorporationSignificance in Peptidic Systems
Enzymatic Stability Increased resistance to proteolysis. benchchem.comEnhanced therapeutic potential due to longer half-life. iris-biotech.de
Secondary Structure Can alter folding and assembly (e.g., beta-sheets, helices). rsc.orgControl over peptide conformation and biological activity. nih.gov
Biological Activity Can modulate or completely change bioactivity and cytotoxicity. nih.govDesign of peptides with specific functions and reduced off-target effects.
Supramolecular Assembly Influences the handedness and morphology of self-assembled structures. nih.govFabrication of novel biomaterials with controlled chiral properties. rsc.org

Q & A

Q. What are the recommended synthetic routes for H-D-Glu(OtBu)-OH, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via Fmoc-protection of D-glutamic acid, followed by selective tert-butyl esterification of the γ-carboxyl group. Key steps include:
  • Using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous-organic biphasic system (e.g., dioxane/NaHCO₃) for amino protection .
  • tert-Butyl esterification with Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst .
  • Monitor reaction progress via TLC (silica gel, EtOAc/hexane) or ¹H NMR (e.g., disappearance of α-carboxyl proton at δ 10-12 ppm).
  • Optimize yields by controlling temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of Boc₂O), and anhydrous conditions to minimize hydrolysis .

Q. How should this compound be purified, and what solvents are optimal for recrystallization?

  • Methodological Answer :
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) to separate impurities. Alternatively, flash chromatography (silica gel, EtOAc/hexane 3:7) is effective for small-scale purification .
  • Recrystallization : Dissolve the crude product in minimal ethyl acetate, then add hexane dropwise until cloudiness appears. Cool to 4°C for 12–24 hours. The compound’s solubility profile (hydrophobic tert-butyl group vs. polar carboxylate) favors ethyl acetate/hexane mixtures .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm), tert-butyl group (δ 1.4 ppm for 9H), and α/γ-carboxyl carbons (δ 170–175 ppm). Compare with reference spectra in deuterated DMSO or CDCl₃ .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF should show [M+H]⁺ at m/z 426.47 (C₂₄H₂₇NO₆). Deviations >0.05 Da suggest incomplete protection or hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural characterization?

  • Methodological Answer :
  • Scenario 1 : Splitting of tert-butyl signals in ¹H NMR may indicate diastereomer formation (e.g., racemization during synthesis). Verify enantiomeric purity via chiral HPLC (Chiralpak IC column, hexane/isopropanol) .
  • Scenario 2 : Unexpected carboxylate proton signals (δ >10 ppm) suggest incomplete esterification. Re-analyze reaction conditions (e.g., Boc₂O excess, anhydrous environment) and repeat protection steps .
  • Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity between tert-butyl carbons and γ-carboxyl group .

Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Stability Studies :

Prepare aliquots dissolved in DMF, DMSO, or aqueous buffers (pH 3–9).

Incubate at 4°C, 25°C, and 40°C for 1–4 weeks.

Analyze degradation via HPLC (C18 column, 0.1% TFA/acetonitrile) to quantify intact compound vs. hydrolyzed byproducts (e.g., Fmoc-D-Glu-OH) .

  • Data Interpretation : Use Arrhenius plots to predict shelf-life. Note that acidic conditions accelerate tert-butyl ester hydrolysis, while basic conditions may cleave the Fmoc group .

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Activation Strategy : Use HATU/Oxyma Pure (1:1 molar ratio) in DMF for 30 minutes to activate the carboxyl group. Avoid over-activation, which can lead to racemization .
  • Coupling Monitoring : Perform Kaiser tests or FT-IR (disappearance of amine peaks at 3300–3500 cm⁻¹) to confirm reaction completion.
  • Troubleshooting : Low coupling efficiency may result from steric hindrance of the tert-butyl group. Increase reaction time (2–4 hours) or switch to PyBOP as an alternative activator .

Q. How should researchers address discrepancies in mass spectrometry data when analyzing this compound-containing peptides?

  • Methodological Answer :
  • Contamination Check : Verify solvent purity (e.g., acetonitrile for LC-MS) to rule out adduct formation (e.g., Na⁺/K⁺).
  • Isotopic Pattern Analysis : Use high-resolution MS (HRMS) to distinguish between [M+H]⁺ and degradation products (e.g., loss of tert-butyl group: Δm/z = -56.06 Da) .
  • Quantitative Validation : Compare peak areas in LC-MS chromatograms with internal standards (e.g., isotopically labeled analogs) to assess batch-to-batch variability .

Data Management & Reproducibility

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :
  • Documentation : Record exact molar ratios, solvent grades, and reaction times. Use electronic lab notebooks (ELNs) for real-time data entry .
  • Batch Tracking : Assign unique identifiers to each synthesis batch and link them to raw data (NMR, HPLC traces) in a centralized database .
  • Independent Replication : Have a second researcher repeat the synthesis using the same protocol to identify protocol-dependent variability .

Q. How can researchers validate the enantiomeric purity of this compound in peptide intermediates?

  • Methodological Answer :
  • Chiral Analysis : Use Marfey’s reagent (FDAA) to derivatize free amino groups post-deprotection. Analyze via HPLC (C18 column, 0.1% TFA/acetonitrile) to separate D/L isomers .
  • Circular Dichroism (CD) : Compare CD spectra (190–250 nm) with a commercially pure D-isomer standard. Deviations in peak maxima/minima indicate contamination .

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